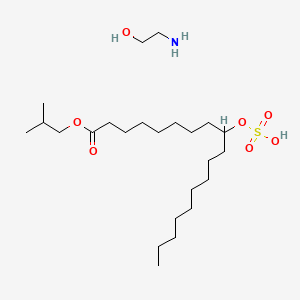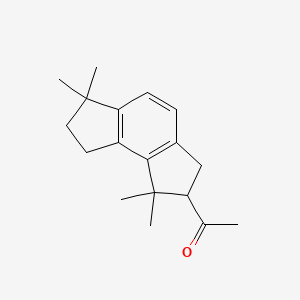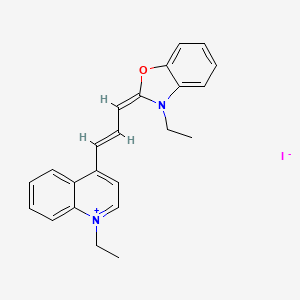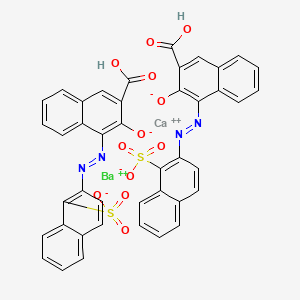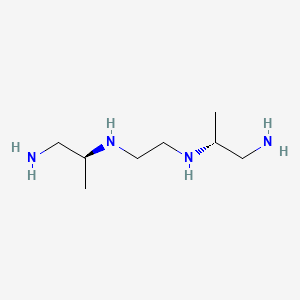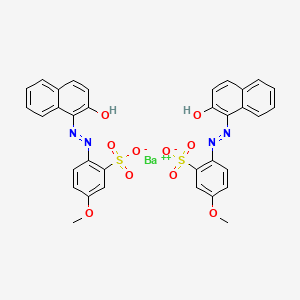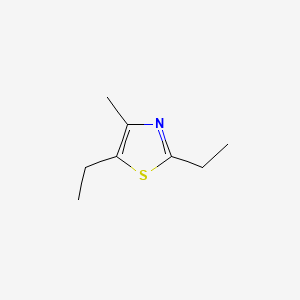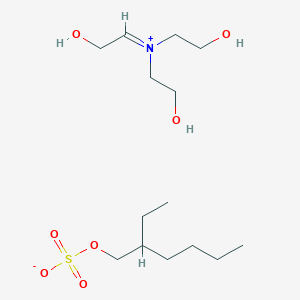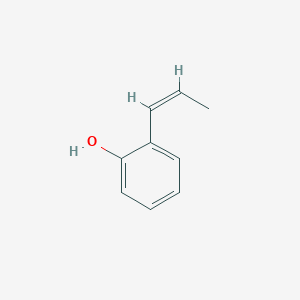
2-(1-Propenyl)phenol, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Propenyl)phenol, (Z)-: is an organic compound with the molecular formula C9H10O It is a phenolic compound characterized by a propenyl group attached to the second carbon of the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Propenyl)phenol, (Z)- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of 2-(1-Propenyl)phenol, (Z)- often involves the Mannich reaction . This reaction combines 2-propenylphenol with formaldehyde and primary amines (such as benzylamine or 4-bromoaniline) to form the desired product . The reaction conditions typically include controlled temperatures and the use of appropriate solvents to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Propenyl)phenol, (Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated phenols, nitrophenols, and other substituted phenolic compounds.
Applications De Recherche Scientifique
2-(1-Propenyl)phenol, (Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(1-Propenyl)phenol, (Z)- involves its interaction with various molecular targets and pathways. As a phenolic compound, it can undergo proteolysis , dissolving tissue on contact via proteolysis. In high concentrations, it can produce chemical neurolysis when injected next to a nerve, affecting nerve fibers .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2-methoxy-4-(1-propenyl)-:
(Z)-1-Phenylpropene: This compound has a similar propenyl group but lacks the hydroxyl group present in 2-(1-Propenyl)phenol, (Z)-.
Uniqueness
2-(1-Propenyl)phenol, (Z)- is unique due to its specific structural configuration and the presence of both a phenolic hydroxyl group and a propenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
23508-99-8 |
|---|---|
Formule moléculaire |
C9H10O |
Poids moléculaire |
134.17 g/mol |
Nom IUPAC |
2-[(Z)-prop-1-enyl]phenol |
InChI |
InChI=1S/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-7,10H,1H3/b5-2- |
Clé InChI |
WHGXZPQWZJUGEP-DJWKRKHSSA-N |
SMILES isomérique |
C/C=C\C1=CC=CC=C1O |
SMILES canonique |
CC=CC1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


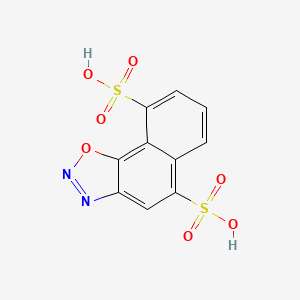
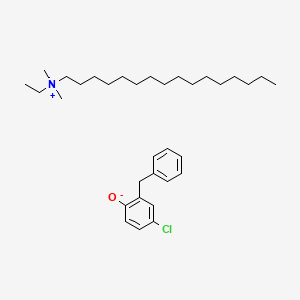
![4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole](/img/structure/B15178689.png)
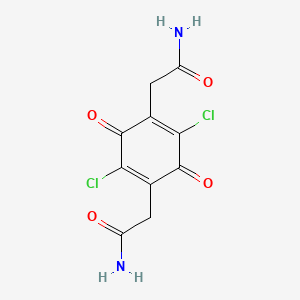

![1-Aminopropan-2-ol;6-[benzenesulfonyl(methyl)amino]hexanoic acid](/img/structure/B15178706.png)
